molecular formula C12H8ClFN2O B3833178 N-(5-chloropyridin-2-yl)-2-fluorobenzamide CAS No. 34556-81-5

N-(5-chloropyridin-2-yl)-2-fluorobenzamide

Cat. No.: B3833178
CAS No.: 34556-81-5
M. Wt: 250.65 g/mol
InChI Key: REOUSSGUTFKMAI-UHFFFAOYSA-N
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Description

N-(5-Chloropyridin-2-yl)-2-fluorobenzamide is a halogenated benzamide derivative featuring a 5-chloropyridin-2-yl group attached to the nitrogen of a 2-fluorobenzamide scaffold. This compound is synthesized via amidation reactions between 2-fluorobenzoyl chloride and 5-chloro-2-aminopyridine, achieving moderate to high yields under optimized conditions . Its structural uniqueness lies in the combination of fluorine and chlorine substituents, which influence electronic properties, molecular conformation, and intermolecular interactions. The compound has been investigated as a precursor in the development of Factor Xa inhibitors, a class of anticoagulants, highlighting its relevance in medicinal chemistry .

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFN2O/c13-8-5-6-11(15-7-8)16-12(17)9-3-1-2-4-10(9)14/h1-7H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOUSSGUTFKMAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188093
Record name Benzamide, N-(5-chloro-2-pyridinyl)-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34556-81-5
Record name Benzamide, N-(5-chloro-2-pyridinyl)-2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034556815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-(5-chloro-2-pyridinyl)-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-fluorobenzamide typically involves the reaction between 5-chloro-2-aminopyridine and 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • The electron-withdrawing effects of chlorine (in the target compound) versus bromine (in the brominated analogue) may influence reaction kinetics and yields.

Crystallographic and Conformational Analysis

Crystal Packing and Hydrogen Bonding

  • Fo23 exhibits coplanar aromatic rings (interplanar angle: 0.5°) with amide planes tilted by ~23° from the aromatic rings. Stabilization arises from 1D amide···amide hydrogen bonds and C–H···F/O interactions .

Key Insight : Fluorine’s high electronegativity and small atomic radius favor tight crystal packing, whereas chlorine’s larger size may introduce steric constraints, reducing planarity compared to all-fluorinated analogues .

Comparison with Analogues :

  • Brominated derivatives (e.g., N-(5-bromopyridin-2-yl)-3-fluorobenzamide ) show similar bioactivity profiles but may differ in metabolic stability due to halogen-specific pharmacokinetics .
  • Trifluorinated benzamides (e.g., Fo23 ) are less common in therapeutic applications but serve as robust models for studying halogen bonding in drug design .

Database and Computational Insights

  • Cambridge Structural Database (CSD) Analysis: Difluorinated benzamides (e.g., C₁₃H₉F₂NO) dominate the CSD with 30 entries, whereas trifluorinated variants (e.g., Fo23) are rare (1 reported structure) .

Biological Activity

N-(5-chloropyridin-2-yl)-2-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of aromatic amides, characterized by the presence of both chlorine and fluorine substituents. Its molecular formula is C9H8ClFN2OC_9H_8ClFN_2O, with a molecular weight of approximately 265.1 g/mol. The unique combination of halogenated aromatic structures enhances its reactivity and potential biological interactions, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar structures can act as inhibitors of factor Xa, a crucial enzyme in the coagulation cascade, which positions this compound as a potential anticoagulant agent.

Biological Activity Overview

  • Anticoagulant Activity :
    • Research indicates that this compound may inhibit factor Xa, which is vital for blood coagulation. This suggests potential applications in developing anticoagulant therapies .
  • Antimicrobial Properties :
    • The compound has also been studied for its antimicrobial effects. Similar compounds have shown promise against various bacterial and fungal strains, indicating that this compound could possess similar properties.
  • Anticancer Activity :
    • The compound's structure allows it to interact with proteins involved in cancer cell signaling pathways. It has been evaluated for its ability to induce apoptosis in cancer cells, particularly through reversible covalent inhibition of kinases involved in cancer progression.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticoagulantInhibition of factor Xa; potential for anticoagulant development
AntimicrobialPotential activity against various microbial strains
AnticancerInduction of apoptosis via kinase inhibition

Detailed Research Findings

  • Synthesis and Evaluation :
    • A study synthesized this compound and evaluated its biological activity against cancer cell lines. The results indicated significant cytotoxicity, suggesting its potential as an anticancer agent .
  • In Vitro Studies :
    • In vitro assays demonstrated that the compound could effectively inhibit the growth of specific bacterial strains, supporting its use as an antimicrobial agent.
  • Mechanistic Insights :
    • Further research into the mechanistic pathways revealed that the compound's binding affinity to target proteins could be enhanced due to the presence of halogen atoms, which may increase lipophilicity and improve pharmacokinetic properties.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing N-(5-chloropyridin-2-yl)-2-fluorobenzamide?

  • Methodology : The synthesis typically involves amidation reactions between a chloropyridine derivative (e.g., 5-chloropyridin-2-amine) and a fluorobenzoyl chloride. Critical steps include:

  • Pyridine ring activation : Use of coupling agents like EDCI/HOBt to facilitate amide bond formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or dichloromethane) improve reaction efficiency, while bases like triethylamine neutralize HCl byproducts .
  • Purification : Silica gel chromatography is standard, but recrystallization from ethanol/water mixtures may enhance purity .
    • Challenges : Competing side reactions (e.g., hydrolysis of the acyl chloride) and low yields due to steric hindrance from the fluorobenzamide group require precise stoichiometric control .

Q. Which spectroscopic and analytical techniques are essential for characterizing N-(5-chloropyridin-2-yl)-2-fluorobenzamide?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Confirm regiochemistry of the chloropyridine and fluorobenzamide moieties. For example, the deshielded proton at C6 of the pyridine ring (~8.5 ppm) indicates substitution at C2 .
    • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peaks at m/z 296 for intermediates) .
    • Thermal Analysis : TGA/DSC assesses stability, with decomposition temperatures >200°C suggesting suitability for high-temperature applications .

Q. How can researchers validate the purity of synthesized N-(5-chloropyridin-2-yl)-2-fluorobenzamide?

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) detects impurities at <0.5% levels .
  • Elemental Analysis : Combustion analysis (C, H, N, Cl) should align with theoretical values within ±0.3% .

Advanced Research Questions

Q. How can structural modifications enhance the antiproliferative activity of N-(5-chloropyridin-2-yl)-2-fluorobenzamide derivatives?

  • Rational Design :

  • Substitution at the benzamide ring : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the para position improves interaction with hydrophobic enzyme pockets .
  • Pyridine ring functionalization : Adding methyl or morpholine groups increases solubility and bioavailability .
    • Biological Testing :
  • IC₅₀ profiling : Compare activity across cancer cell lines (e.g., MCF-7 breast cancer) using MTT assays. Derivatives with IC₅₀ <10 μM are prioritized .

Q. What strategies resolve contradictions in crystallographic data for N-(5-chloropyridin-2-yl)-2-fluorobenzamide analogs?

  • Data Collection : High-resolution X-ray diffraction (≤1.0 Å) minimizes errors in bond-length measurements.
  • Software Tools :

  • SHELX suite : SHELXL refines disordered fluorobenzamide groups using restraints for anisotropic displacement parameters .
  • Twinned Data : For crystals with pseudo-merohedral twinning, SHELXD identifies correct space groups via Patterson methods .
    • Validation : Cross-check with DFT-calculated bond angles (e.g., C-Cl bond length ~1.73 Å) .

Q. How does N-(5-chloropyridin-2-yl)-2-fluorobenzamide interact with Factor Xa in coagulation studies?

  • Mechanistic Insights :

  • Docking Studies : The chloropyridine moiety occupies the S1 pocket, while the fluorobenzamide group hydrogen-bonds with Gly216 .
  • Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., Boc-Ile-Glu-Gly-Arg-AMC). Derivatives with Kᵢ <1 nM show therapeutic potential .
    • Structural Confirmation : Co-crystallization with Factor Xa (PDB deposition) validates binding modes .

Q. What experimental approaches address low solubility of N-(5-chloropyridin-2-yl)-2-fluorobenzamide in aqueous media?

  • Formulation Strategies :

  • Salt Formation : Maleate salts improve water solubility (e.g., from <0.1 mg/mL to >5 mg/mL) .
  • Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability for in vivo studies .
    • Structural Tweaks : Introducing polar groups (e.g., sulfonyl or morpholine) at the pyridine ring boosts solubility without compromising activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloropyridin-2-yl)-2-fluorobenzamide
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N-(5-chloropyridin-2-yl)-2-fluorobenzamide

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